Piperidine-4-carboximidamide hydrochloride

Nitric Oxide Synthase Enzyme Inhibition Neurodegeneration

Piperidine-4-carboximidamide hydrochloride offers a conformationally constrained arginine bioisostere that outperforms planar aromatic or flexible acyclic amidines in target recognition. The hydrochloride salt provides consistent aqueous solubility for biochemical assays and synthetic coupling, eliminating variability introduced by free-base or alternative salt forms. Validated in recombinant nNOS (Ki = 4.5 μM) and iNOS (IC50 = 1.8 μM) assays, this scaffold is a rational starting point for NOS, PRMT, and serine protease inhibitor SAR campaigns.

Molecular Formula C6H14ClN3
Molecular Weight 163.65 g/mol
Cat. No. B13927282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-4-carboximidamide hydrochloride
Molecular FormulaC6H14ClN3
Molecular Weight163.65 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=N)N.Cl
InChIInChI=1S/C6H13N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h5,9H,1-4H2,(H3,7,8);1H
InChIKeyZQCHIGGRRFYZBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidine-4-carboximidamide Hydrochloride: Sourcing Guide and Basic Characterization for the Research Procurement Specialist


Piperidine-4-carboximidamide hydrochloride (CAS 1170937-23-1 as the dihydrochloride salt; also cataloged as the monohydrochloride) is a heterocyclic building block and pharmacophore fragment consisting of a piperidine ring bearing a carboximidamide (amidine) substituent at the 4-position . The hydrochloride salt form confers water solubility, facilitating its use in aqueous reaction conditions and biological assay systems . The amidine moiety serves as a bioisostere for the guanidino group found in L-arginine, making this scaffold of particular interest in medicinal chemistry campaigns targeting enzymes that recognize basic amino acid residues [1]. This compound is available from multiple commercial suppliers as a research chemical, typically at ≥95% or ≥97% purity, and is primarily utilized as a synthetic intermediate or a fragment in structure-activity relationship (SAR) studies .

Why Piperidine-4-carboximidamide Hydrochloride Cannot Be Arbitrarily Substituted in Critical Assays: A Guide to Scaffold-Level Risks


The practice of casually substituting one amidine-containing heterocycle for another (e.g., swapping piperidine-4-carboximidamide for a phenyl amidine or a pyrrolidine amidine) introduces significant experimental variability that compromises data reproducibility. The piperidine ring provides a specific, conformationally constrained spatial orientation of the basic amidine group, which is not replicated by a planar aromatic amidine or a more flexible acyclic analog [1]. This structural nuance directly impacts target recognition, as demonstrated by the compound's functional activity as an arginine mimetic where the piperidine scaffold precisely positions the amidine group for receptor interaction—a substitution with 4-guanidinobenzoic acid or 4-guanidinobutyric acid yields different activity profiles [2]. Furthermore, the hydrochloride salt form ensures consistent aqueous solubility and handling characteristics; switching to a free base or alternative salt can alter both synthetic yield and bioassay outcomes due to pH and counterion effects [1]. The quantitative evidence that follows establishes the specific performance parameters differentiating this compound from its closest structural analogs.

Piperidine-4-carboximidamide Hydrochloride: Quantitative Differentiation Evidence for Informed Procurement


Conformational Constraint Confers Nitric Oxide Synthase (nNOS) Inhibitory Activity Absent in Unconstrained Analogs

Piperidine-4-carboximidamide derivatives exhibit measurable inhibitory activity against human neuronal nitric oxide synthase (nNOS) that is directly attributable to the conformational constraint imposed by the piperidine ring [1]. In contrast, acyclic or less constrained amidine analogs (e.g., simple alkyl amidines) demonstrate substantially reduced or no detectable nNOS inhibition under identical assay conditions, as the flexible amidine moiety cannot achieve the requisite binding geometry [2].

Nitric Oxide Synthase Enzyme Inhibition Neurodegeneration

Selectivity Profile Across NOS Isoforms: Inducible NOS (iNOS) Activity Defines a Narrower Therapeutic Window Than the Scaffold Might Suggest

While piperidine-4-carboximidamide-based compounds demonstrate activity against nNOS, they also exhibit measurable inhibition of inducible NOS (iNOS) [1]. The quantitative data reveal that this scaffold is not intrinsically selective; it inhibits both constitutive (nNOS) and inducible (iNOS) isoforms, albeit with varying potency depending on the elaborated derivative [2].

Nitric Oxide Synthase Isoform Selectivity Inflammation

Functional Arginine Mimetic Activity in MrgC Receptor Agonism Differentiates Piperidine Scaffold from Benzoic Acid and Butyric Acid Analogs

In a peptidomimetic scaffold derived from Arg-Phe-NH2, substitution of the native L-arginine residue with 1-carbamimidoylpiperidine-4-carboxamide (a derivative containing the piperidine-4-carboximidamide core) resulted in a compound that retained functional agonist activity at rodent MrgC receptors [1]. In contrast, replacement with 4-guanidinobenzoic acid or 4-guanidinobutyric acid yielded peptidomimetics with distinct and varying agonist potency profiles, demonstrating that the piperidine-based amidine is not functionally equivalent to aromatic or acyclic guanidine mimetics [1].

Arginine Mimetic MrgC Receptor Peptidomimetics GPCR Agonism

Hydrochloride Salt Form Provides Documented Aqueous Solubility Advantage Over Free Base for Biological Assay Compatibility

Piperidine-4-carboximidamide hydrochloride demonstrates water solubility attributable to its ionic hydrochloride salt form, whereas the corresponding free base exhibits significantly reduced aqueous solubility, limiting its direct use in biological buffers without additional formulation steps .

Salt Form Solubility Bioassay Compatibility Formulation

Piperidine-4-carboximidamide Hydrochloride: High-Confidence Research and Industrial Application Scenarios


Nitric Oxide Synthase (nNOS and iNOS) Inhibitor Lead Optimization Programs

Investigators engaged in developing small-molecule nNOS or iNOS inhibitors for neurodegenerative or inflammatory disease applications should procure piperidine-4-carboximidamide hydrochloride as a conformationally constrained amidine scaffold. The compound and its elaborated derivatives have demonstrated quantifiable enzyme inhibition in recombinant human nNOS (Ki = 4.5 μM) and iNOS (IC50 = 1.8 μM) assays [1] [2]. This validated activity, coupled with the scaffold's synthetic tractability for further derivatization, makes it a rational starting point for SAR exploration. Procurement of the hydrochloride salt ensures immediate aqueous compatibility for biochemical assay workflows.

Peptidomimetic Design Targeting Arginine-Recognizing GPCRs and Proteases

Researchers designing peptidomimetics to replace L-arginine residues in peptide ligands should select piperidine-4-carboximidamide hydrochloride as a privileged arginine bioisostere. Evidence from MrgC receptor agonist peptidomimetics demonstrates that 1-carbamimidoylpiperidine-4-carboxamide substitution preserves functional agonism, whereas alternative mimetics such as 4-guanidinobenzoic acid and 4-guanidinobutyric acid produce divergent activity profiles [3]. This scaffold is also documented in patent literature as an arginine mimic for thrombin inhibitor development [4], expanding its relevance to serine protease drug discovery.

Building Block for Heterocyclic Library Synthesis in Kinase and Epigenetic Target Campaigns

Medicinal chemistry groups constructing focused heterocyclic libraries for kinase or epigenetic target screening should source piperidine-4-carboximidamide hydrochloride as a versatile synthetic intermediate. The piperidine-4-carboximidamide core is recognized as a pharmacophore fragment in arginine methyltransferase (PRMT) inhibitor discovery, with related amidinopiperidine compounds documented in PRMT1, PRMT5, and PRMT7 inhibition studies [5]. The hydrochloride salt form enables straightforward coupling reactions (e.g., amide bond formation, reductive amination) under standard synthetic conditions without the solubility limitations of the free base.

Positive Control or Reference Standard for Amidine-Containing NOS Inhibitor Assays

Laboratories running routine NOS inhibition assays may procure piperidine-4-carboximidamide hydrochloride as a structurally defined amidine control compound. Its established activity profile against both nNOS and iNOS isoforms [1] [2] provides a benchmark for validating assay performance and for contextualizing the potency of novel NOS inhibitor candidates. The compound's commercial availability in defined purity (≥95-97%) and its inclusion in Sigma-Aldrich's AldrichCPR early discovery collection facilitate reproducible sourcing across multiple assay runs.

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